molecular formula C13H19N3O5 B2652370 1-[(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]pyrazole-4-carboxylic acid CAS No. 2155840-16-5

1-[(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]pyrazole-4-carboxylic acid

Cat. No.: B2652370
CAS No.: 2155840-16-5
M. Wt: 297.311
InChI Key: CENBOCXXEKDEFW-ZJUUUORDSA-N
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Description

1-[(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]pyrazole-4-carboxylic acid is a chiral pyrazole derivative featuring a tetrahydrofuran (oxolan) ring substituted with a tert-butyloxycarbonyl (Boc)-protected amino group at the 4-position and a pyrazole-4-carboxylic acid moiety. The Boc group serves as a protective moiety for the amine, while the carboxylic acid enhances hydrophilicity, making the compound a candidate for drug development or intermediate synthesis .

Properties

IUPAC Name

1-[(3R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O5/c1-13(2,3)21-12(19)15-9-6-20-7-10(9)16-5-8(4-14-16)11(17)18/h4-5,9-10H,6-7H2,1-3H3,(H,15,19)(H,17,18)/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENBOCXXEKDEFW-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC1N2C=C(C=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1COC[C@@H]1N2C=C(C=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]pyrazole-4-carboxylic acid involves a multistep process:

  • Formation of the Oxolan Ring: This involves a stereoselective reaction, often starting with an epoxide and a suitable nucleophile to form the oxolan ring with the desired stereochemistry.

  • Attachment of the Pyrazole Moiety: A condensation reaction typically attaches the pyrazole ring to the oxolan scaffold, often using pyrazole carboxylic acid or its derivatives.

  • Introduction of the Carboxylic Acid Group: This step might involve carboxylation reactions under controlled conditions to ensure the carboxylic acid group is appropriately positioned.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

  • Large-Scale Reactors: To handle the initial stereoselective formation of the oxolan ring.

  • Optimized Condensation Processes: Ensuring high yield and purity in attaching the pyrazole moiety.

  • Efficient Carboxylation Techniques: To introduce the carboxylic acid group with minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the carboxylic acid group.

  • Reduction: Suitable reducing agents can target specific functional groups, such as the carboxylic acid or any unsaturated bonds within the structure.

  • Substitution: Various nucleophilic or electrophilic substitution reactions can modify the oxolan or pyrazole rings.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Conditions: Acidic or basic conditions depending on the type of substituent to be introduced.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce ketones or aldehydes, while reduction could yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a lead structure in drug development due to its ability to interact with various biological targets. Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory and analgesic effects. For instance, studies have demonstrated that modifications to the pyrazole structure can enhance its inhibitory activity against cyclooxygenase enzymes, which play a critical role in inflammation pathways .

Table 1: Biological Activities of Pyrazole Derivatives

Compound DerivativeActivity TypeReference
1-(substituted)pyrazoleAnti-inflammatory
1-(alkyl)pyrazoleAntifungal
1-(aryl)pyrazoleAnticancer

Agricultural Applications

In agriculture, compounds similar to 1-[(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]pyrazole-4-carboxylic acid are explored for their fungicidal properties. Research has indicated that pyrazole derivatives can effectively control various phytopathogenic fungi, making them candidates for developing new fungicides .

Case Study: Antifungal Activity
A study investigating the antifungal efficacy of pyrazole derivatives against common agricultural pathogens revealed that certain modifications to the core structure significantly increased bioactivity. The findings suggested that compounds with specific substituents on the pyrazole ring displayed higher antifungal activity compared to standard treatments .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole derivatives. Researchers utilize computational models and molecular docking studies to predict how changes in chemical structure affect biological activity. This approach has been instrumental in identifying promising candidates for further development in both medicinal and agricultural contexts .

Table 2: Key Findings from SAR Studies

Modification TypeEffect on ActivityObservations
Alkyl substitutionIncreased potencyEnhanced binding affinity to target enzymes
Aryl substitutionBroader spectrum of activityEffective against multiple fungal strains
Functional group variationAltered solubilityImproved bioavailability in formulations

Mechanism of Action

The precise mechanism by which 1-[(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]pyrazole-4-carboxylic acid exerts its effects can be complex:

  • Molecular Targets: The compound can interact with proteins, enzymes, or nucleic acids, affecting their function or stability.

  • Pathways Involved: It may modulate signaling pathways or metabolic networks, leading to changes in cellular or biochemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group and Substituent Analysis

The compound’s structural uniqueness lies in its combination of a Boc-protected amino-oxolan ring and a pyrazole-4-carboxylic acid group. Below is a comparative analysis with similar compounds from literature:

Table 1: Key Structural Features of Analogs
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reference
1-[(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]pyrazole-4-carboxylic acid Oxolan + Pyrazole Boc-protected amino, carboxylic acid (C₄ position) ~325.3* N/A
rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl] carbamate Oxolan + Pyrazole Boc-protected amino, free amino group (C₄ position) 268.32
3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 1) Pyrazoline 4-Fluorophenyl, phenyl, aldehyde 268.3
1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (3) Pyrazoline 4-Chlorophenyl, 4-fluorophenyl, acetyl 304.7
Compound 4i/4j (Coumarin-pyrimidine hybrids) Pyrazole + Coumarin + Pyrimidinone Coumarin, tetrazole, methyl/phenyl groups >500

*Calculated based on formula C₁₄H₂₀N₄O₅.

Key Observations:

Boc Protection vs. Free Amines: The Boc group in the target compound enhances steric bulk and stability compared to the free amino group in rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl] carbamate . This difference may affect solubility and reactivity in synthetic pathways.

Pyrazole vs. Pyrazoline Cores : Unlike pyrazoline derivatives (e.g., Compounds 1–4 from ), the target compound’s pyrazole core lacks a dihydro moiety, reducing conformational flexibility but increasing aromaticity, which could influence binding to biological targets .

Carboxylic Acid vs. This may improve aqueous solubility for the target compound .

Stability and Reactivity

  • Boc Group Stability: The Boc-protected amino group resists nucleophilic attack under basic conditions but is labile in strong acids (e.g., HCl/EtOAc), unlike acetyl or aldehyde groups in pyrazoline analogs, which may undergo redox reactions .
  • Carboxylic Acid Reactivity: The carboxylic acid can form salts or esters, expanding derivatization options compared to non-ionizable groups in analogs.

Biological Activity

1-[(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]pyrazole-4-carboxylic acid is a compound of interest due to its potential biological activities. This article delves into its structural characteristics, synthesis methods, and biological activities, particularly focusing on antifungal properties and other relevant pharmacological effects.

Synthesis

Synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent modifications to introduce the oxolane and carboxylic acid functionalities. While specific synthetic pathways for this compound were not detailed in the search results, similar compounds have been synthesized through methods involving hydrazine derivatives and acylation reactions .

Antifungal Activity

Research indicates that pyrazole derivatives exhibit significant antifungal activity. For example, studies on related compounds such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have shown promising results against various phytopathogenic fungi . The mechanism of action often involves inhibition of fungal enzymes or disruption of cell wall synthesis.

Compound NameActivityTarget Organisms
1-methyl-1H-pyrazole-4-carboxylic Acid AmidesAntifungalVarious phytopathogenic fungi
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic AcidAntifungalFungal pathogens

Other Pharmacological Activities

While specific data on the biological activity of this compound is limited, compounds with similar structures have been reported to possess anti-inflammatory and anticancer properties. The presence of the pyrazole ring is often associated with various therapeutic effects due to its ability to modulate enzymatic pathways involved in disease processes.

Case Studies

A study focusing on related pyrazole derivatives demonstrated their efficacy in treating fungal infections in agricultural settings. These compounds were evaluated for their ability to inhibit fungal growth in vitro and showed higher potency compared to traditional fungicides .

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